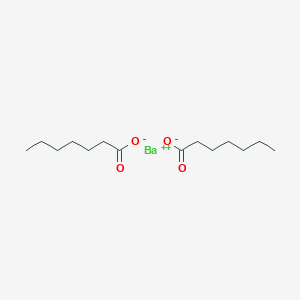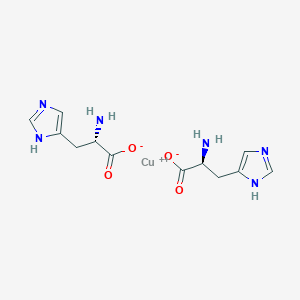
(+/-)-Myristoylcarnitine chloride
Descripción general
Descripción
(-)-Myristoylcarnitine chloride (MCC) is an important compound in the field of biochemistry and physiology. It is an optically active form of the dipeptide carnitine, which is a naturally occurring compound found in animals, plants, and other organisms. MCC is a derivative of carnitine and is widely used in laboratory experiments to study the biochemical and physiological effects of carnitine.
Aplicaciones Científicas De Investigación
Quantitation of Long-Chain Acylcarnitines : Myristoylcarnitine is used in the quantification of long-chain acylcarnitines in patients with carnitine palmitoyltransferase-II deficiency, a disorder of lipid metabolism. This method is effective for precise quantitation of long-chain acylcarnitines in biological samples (Minkler, Kerner, North, & Hoppel, 2005).
Gene Delivery Applications : Myristoylcarnitine derivatives have been synthesized for potential use in gene transfer. They have shown promise in enhancing transfection efficiency in cell culture and after intravenous administration in mice (Wang, Guo, Xu, Barron, & Szoka, 1998).
Toxic Effects on Cardiomyocytes : Studies have shown that derivatives of long-chain fatty acids, including myristoylcarnitine, can be toxic to rat ventricular cardiomyocytes. This toxicity is attributed to the activation of calcium channels in the sarcoplasmic reticulum (Berezhnov et al., 2008).
Drug Analysis : Myristoylcarnitine has been used as an internal standard in the gas-liquid chromatography analysis of metronidazole in human plasma (Wood, 1975).
Brain-Targeting Delivery : A covalent conjugate of myristic acid and polyethylenimine has been synthesized for potential use in brain-targeting drug delivery systems, demonstrating significant increases in brain uptake after intravenous injection (Meng et al., 2010).
Carnitine Analysis : Myristoylcarnitine chloride is used in a method for the determination of carnitine in pharmaceutical preparations. The method involves precolumn derivatization with pyrene-1-carbonyl cyanide for high-performance liquid chromatography analysis (Kamata, Takahashi, Terasima, & Nishijima, 1994).
Sensing Platform for Acetylcholinesterase Detection : A cationic surfactant-decorated liquid crystal sensing platform using myristoylcholine chloride has been developed for the detection of acetylcholinesterase and its inhibitors (Wang, Hu, Guo, & Yu, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-38-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)










![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)


